

# Tivozanib safety profile versus other VEGF TKIs

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tivozanib

CAS No.: 475108-18-0

Cat. No.: S548162

Get Quote

## Comparative Safety and Efficacy Data

The table below synthesizes key safety and efficacy findings from clinical trials and meta-analyses comparing **tivozanib** with other agents.

Metric	Tivozanib	Sunitinib	Sorafenib	Cabozantinib	Pazopanib
<b>Incidence of Grade 3/4 AEs (General)</b>	More favorable profile; significantly less risk of Grade 3/4 toxicity than other TKIs in a network meta-analysis [1].	Higher risk of Grade 3/4 AEs compared to tivozanib [1].	Higher risk of Grade 3/4 AEs compared to tivozanib [1].	Higher risk of Grade 3/4 AEs compared to tivozanib [1].	Higher risk of Grade 3/4 AEs compared to tivozanib [1].
<b>Most Common Adverse Events</b>	Hypertension (44%), dysphonia (21%), diarrhea (23%) [2].	Hand-foot skin reaction (54%), diarrhea (33%), hypertension [2].	Hand-foot skin reaction (54%), diarrhea (33%) [2].	Information not covered	Information not covered

Metric	Tivozanib	Sunitinib	Sorafenib	Cabozantinib	Pazopanib
<b>Hand-Foot Skin Reaction</b>	Lower incidence (14%) [2].	Information not covered	Higher incidence (54%) [2].	Information not covered	Information not covered
<b>Diarrhea</b>	Lower incidence (23%) [2].	Information not covered	Higher incidence (33%) [2].	Information not covered	Information not covered
<b>Hepatotoxicity (Grade 3/4 ALT Elevation)</b>	1% - 4% above 5x ULN [3].	Information not covered	2.4% - 4% above 5x ULN [3].	Information not covered	Information not covered
<b>Progression-Free Survival (PFS) vs. Sorafenib</b>	11.9 months (as 1st-line) [2]; 5.6 months (as 3rd-line+) [4].	Information not covered	9.1 months (as 1st-line) [2]; 3.9 months (as 3rd-line+) [4].	No significant difference in PFS vs. sunitinib, pazopanib, or tivozanib (1st-line) [1].	No significant difference in PFS vs. cabozantinib, sunitinib, or tivozanib (1st-line) [1].
<b>Objective Response Rate (ORR) vs. Sorafenib</b>	Higher ORR [4].	Information not covered	Lower ORR [4].	Information not covered	Information not covered

A consistent finding across studies is that **hypertension is the most common adverse event associated with tivozanib**, though it is frequently low-grade and manageable with antihypertensive medication [5] [2] [6]. The drug's safety profile remains manageable even in later lines of therapy and in diverse patient populations [6].

## Key Experimental Protocols and Data Sources

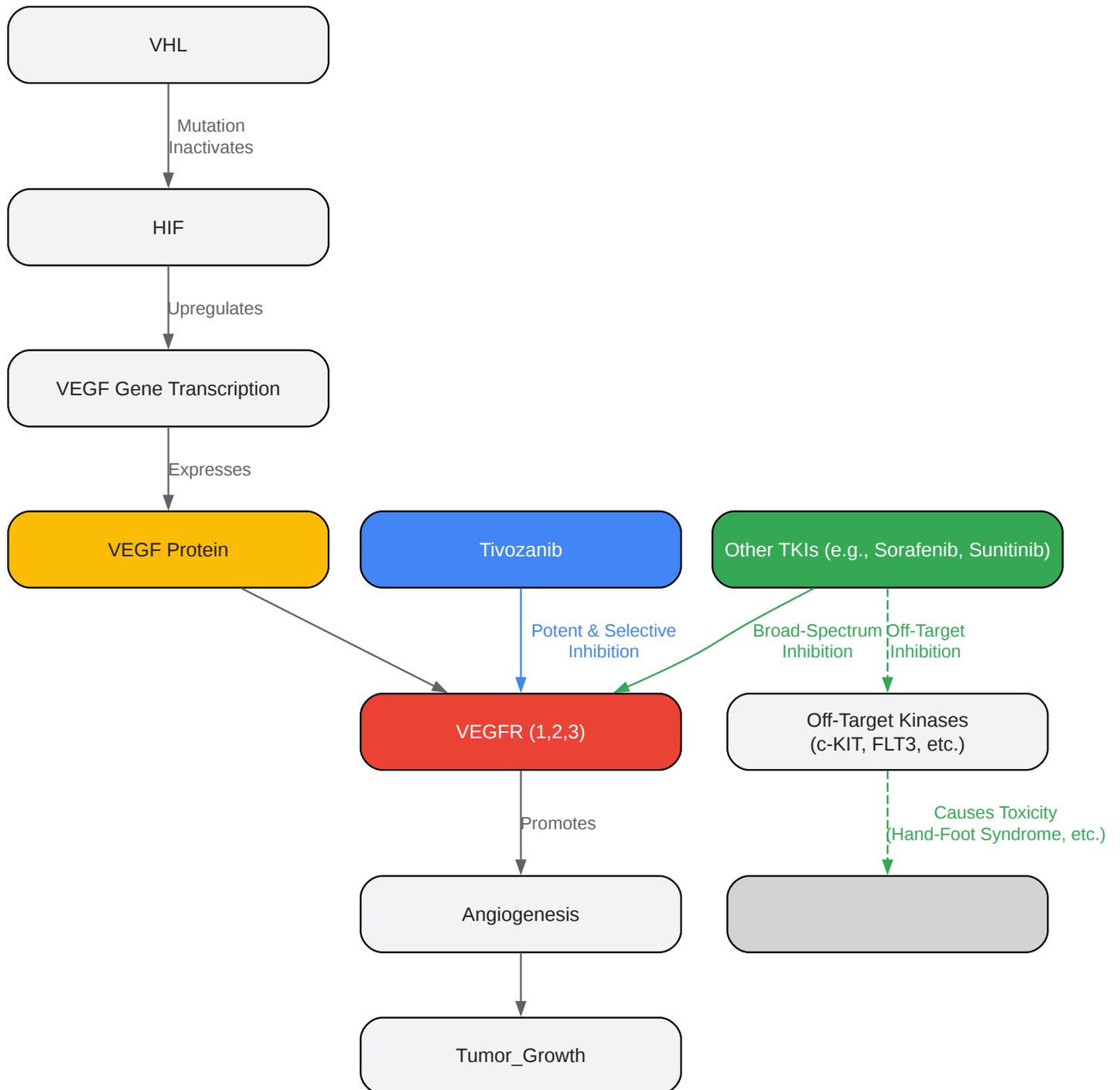
The comparative data are derived from several pivotal clinical trials with rigorous methodologies.

- **Phase III TIVO-1 Trial** [2]

- **Objective:** Compare **tivozanib** with sorafenib as initial targeted therapy for metastatic Renal Cell Carcinoma (mRCC).
  - **Design:** Open-label, randomized (1:1), phase III trial. Patients with clear-cell mRCC, prior nephrectomy, and 0-1 prior systemic therapies were enrolled. The primary endpoint was Progression-Free Survival (PFS) assessed by independent review.
  - **Dosing: Tivozanib** was administered at 1.5 mg once daily (3 weeks on/1 week off), and sorafenib at 400 mg twice daily continuously.
- **Phase III TIVO-3 Trial** [4] [6]
    - **Objective:** Evaluate **tivozanib** versus sorafenib in patients with relapsed or refractory advanced RCC.
    - **Design:** Randomized, controlled, open-label, phase III trial. Patients had at least two prior systemic treatments (including VEGF-targeted therapy and immunotherapy). The primary endpoint was PFS.
    - **Dosing: Tivozanib** (1.34 mg, 3 weeks on/1 week off) vs. sorafenib (400 mg twice daily, continuously).
  - **Phase III TiNivo-2 Trial** [5] [6]
    - **Objective:** Assess the safety and efficacy of **tivozanib** monotherapy versus **tivozanib** combined with nivolumab in mRCC patients previously treated with an immune checkpoint inhibitor.
    - **Design:** Randomized, phase III trial. A subgroup analysis focused on the safety profile of **tivozanib** monotherapy in the second-line setting.
    - **Dosing: Tivozanib** monotherapy at 1.34 mg or 0.89 mg in combination with nivolumab.
  - **Network Meta-Analysis (2020)** [1]
    - **Objective:** Comprehensively compare the efficacy and toxicity of approved first-line TKI treatments for mRCC.
    - **Design:** A systematic literature review and network meta-analysis of phase II/III randomized controlled trials using a frequentist approach with a random-effects model. It evaluated PFS and the proportion of patients experiencing Grade 3/4 adverse events.

## Mechanism of Action and Selectivity

**Tivozanib**'s safety advantages are attributed to its highly selective mechanism of action. The diagram below illustrates the targeted signaling pathway and its key differentiators.



[Click to download full resolution via product page](#)

**Tivozanib** is a **highly potent and selective inhibitor** of VEGF receptors 1, 2, and 3 [7]. It inhibits these primary targets at picomolar concentrations, while inhibiting off-target kinases like c-KIT and PDGFR- $\beta$  requires concentrations ten times higher [2]. This high specificity for the VEGF pathway minimizes off-target toxicities, which is a key differentiator from broader-spectrum TKIs.

## Interpretation and Research Implications

The collective data indicate that **tivozanib**'s high VEGFR selectivity translates into a clinically relevant safety profile. The significantly lower risk of severe (Grade 3/4) adverse events and reduced incidence of side effects like hand-foot skin reaction and diarrhea, compared to agents like sorafenib and sunitinib, is a key consideration for clinical development [1] [2]. These findings suggest that for research and drug development, especially in combination therapies, **tivozanib** may offer a more favorable backbone agent due to its potentially lower overall toxicity burden and reduced risk of dose-limiting off-target effects.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Efficacy & Safety of Approved First-Line TKIs in Metastatic RCC [pubmed.ncbi.nlm.nih.gov]
2. Tivozanib Versus Sorafenib As Initial Targeted Therapy for ... [pmc.ncbi.nlm.nih.gov]
3. Tivozanib - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
4. Fotivda (tivozanib) vs Vegzelma (bevacizumab-adcd) [everyone.org]
5. Dr Chehrazi-Raffle on the Safety of Second-Line Tivozanib With/Without Nivolumab in RCC [onclive.com]
6. Overview of tivozanib (tivo) safety in phase 3 clinical trials ... [pmc.ncbi.nlm.nih.gov]
7. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tivozanib safety profile versus other VEGF TKIs]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548162#tivozanib-safety-profile-versus-other-vegf-tkis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)